2-Bromo-N,4,6-trimethylbenzene-1-sulfonamide 2-Bromo-N,4,6-trimethylbenzene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17776659
InChI: InChI=1S/C9H12BrNO2S/c1-6-4-7(2)9(8(10)5-6)14(12,13)11-3/h4-5,11H,1-3H3
SMILES:
Molecular Formula: C9H12BrNO2S
Molecular Weight: 278.17 g/mol

2-Bromo-N,4,6-trimethylbenzene-1-sulfonamide

CAS No.:

Cat. No.: VC17776659

Molecular Formula: C9H12BrNO2S

Molecular Weight: 278.17 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-N,4,6-trimethylbenzene-1-sulfonamide -

Specification

Molecular Formula C9H12BrNO2S
Molecular Weight 278.17 g/mol
IUPAC Name 2-bromo-N,4,6-trimethylbenzenesulfonamide
Standard InChI InChI=1S/C9H12BrNO2S/c1-6-4-7(2)9(8(10)5-6)14(12,13)11-3/h4-5,11H,1-3H3
Standard InChI Key XPAMLCQCWZKMMR-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C(=C1)Br)S(=O)(=O)NC)C

Introduction

Structural Characteristics

Molecular Architecture

The compound features a benzene ring substituted with three methyl groups at positions 4 and 6, a bromine atom at position 2, and a sulfonamide group (-SO₂NH-) at position 1. The nitrogen atom in the sulfonamide group is further methylated, yielding the final structure: 2-bromo-N,4,6-trimethylbenzene-1-sulfonamide. Its molecular formula is C₉H₁₂BrNO₂S, with a molecular weight of 278.17 g/mol.

The methyl groups enhance the compound’s lipophilicity, potentially improving membrane permeability in biological systems. Meanwhile, the bromine atom serves as a leaving group, enabling participation in nucleophilic substitution reactions. The sulfonamide moiety contributes to hydrogen-bonding interactions, a trait critical for binding biological targets such as bacterial dihydropteroate synthase (DHPS) .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of 2-bromo-N,4,6-trimethylbenzene-1-sulfonamide typically involves bromination of 2,4,6-trimethylbenzenesulfonamide (1) using brominating agents like N-bromosuccinimide (NBS) or molecular bromine (Br₂). Reaction conditions—such as temperature (60–80°C), solvent (dichloromethane or carbon tetrachloride), and catalytic acids (e.g., H₂SO₄)—are optimized to achieve regioselectivity at position 2.

Key steps include:

  • Sulfonylation: Introduction of the sulfonamide group to 2,4,6-trimethylbenzene.

  • Bromination: Electrophilic aromatic substitution at the para position relative to the sulfonamide group.

  • Methylation: Quaternization of the sulfonamide nitrogen using methyl iodide or dimethyl sulfate.

Yields vary between 45% and 65%, depending on purification techniques (e.g., column chromatography or recrystallization).

Chemical Reactivity

The bromine atom facilitates nucleophilic aromatic substitution (NAS) reactions, allowing replacement with groups like -OH, -NH₂, or -SH under basic or acidic conditions. For example, reaction with sodium methoxide in methanol replaces bromine with a methoxy group, forming 2-methoxy-N,4,6-trimethylbenzene-1-sulfonamide.

The sulfonamide group participates in condensation reactions with carbonyl compounds, forming Schiff bases. This reactivity is exploited in synthesizing heterocyclic compounds with potential pharmacological activity.

Biological Activity and Mechanisms

Antibacterial Properties

Sulfonamides, including 2-bromo-N,4,6-trimethylbenzene-1-sulfonamide, inhibit bacterial dihydropteroate synthase (DHPS), a key enzyme in the folate biosynthesis pathway . By competitively antagonizing para-aminobenzoic acid (PABA), they block folate production, leading to bacteriostatic effects .

While specific minimum inhibitory concentration (MIC) data for this compound remains unpublished, structurally analogous sulfonamides exhibit MIC values as low as 0.39 μg/mL against resistant Klebsiella pneumoniae strains . The bromine substitution may enhance target affinity by increasing electrophilicity at the reaction site.

Resistance Mechanisms

Bacterial resistance to sulfonamides often arises from mutations in DHPS or overexpression of folate transporters . The trimethyl-benzene core of 2-bromo-N,4,6-trimethylbenzene-1-sulfonamide may mitigate resistance by sterically hindering mutant enzyme binding.

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